molecular formula C23H23NO5 B2586763 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 859664-84-9

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2586763
CAS No.: 859664-84-9
M. Wt: 393.439
InChI Key: UKJAQMZQDMSSSC-FBHDLOMBSA-N
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Description

The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. Its structure includes:

  • A benzodioxole moiety attached via a methylene group at the C2 position of the benzofuranone core.
  • A 6-hydroxy substituent on the benzofuranone ring.
  • A 7-((3-methylpiperidin-1-yl)methyl) side chain, introducing a tertiary amine functional group.

Its synthesis and characterization likely employ crystallographic tools like SHELX for structure determination and Mercury for visualization .

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-14-3-2-8-24(11-14)12-17-18(25)6-5-16-22(26)21(29-23(16)17)10-15-4-7-19-20(9-15)28-13-27-19/h4-7,9-10,14,25H,2-3,8,11-13H2,1H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJAQMZQDMSSSC-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Structural Features

This compound features a benzofuran backbone combined with a benzo[d][1,3]dioxole moiety and a piperidine substituent . The presence of hydroxyl and methylene groups enhances its potential biological activity, making it a candidate for various pharmacological applications. The structural diversity allows for interactions with multiple biological targets, which is crucial for its therapeutic efficacy.

Table 1: Structural Components

ComponentDescription
BenzofuranCore structure known for various biological activities
Benzo[d][1,3]dioxoleContributes to antioxidant properties
PiperidineEnhances interaction with biological receptors

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties . The benzo[d][1,3]dioxole moiety is particularly noted for its ability to scavenge free radicals, which can mitigate oxidative stress in cells. This activity is essential in preventing cellular damage linked to various diseases.

Anticancer Potential

The compound's unique structure suggests potential anticancer properties . Studies on related benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar configurations have demonstrated efficacy against various cancer cell lines, indicating that this compound may also possess similar capabilities.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects , making it a candidate for treating conditions characterized by chronic inflammation. The mechanism likely involves the inhibition of pro-inflammatory cytokines, which are pivotal in inflammatory pathways.

Neuroprotective Properties

Given the piperidine component, there is potential for neuroprotective effects. Compounds with piperidine rings have been studied for their ability to modulate neurotransmitter systems, suggesting that this compound could influence neuronal health and function.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds structurally related to This compound :

  • Anticancer Efficacy : A study on benzofuran derivatives showed that compounds with similar structures inhibited the growth of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .
  • Antioxidant Activity : Research indicated that derivatives containing the benzo[d][1,3]dioxole structure exhibited significant radical scavenging activity with IC50 values less than 50 µM .
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that related compounds reduced edema in animal models of inflammation, suggesting a dose-dependent reduction in pro-inflammatory markers .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AnticancerInhibition of cancer cell growth
Anti-inflammatoryReduced edema and inflammation

Scientific Research Applications

Biological Activities

The compound has been linked to numerous biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of benzofuran compounds exhibit significant anti-inflammatory properties. For instance, certain benzofuran derivatives can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8) by substantial percentages, indicating their potential use in treating chronic inflammatory conditions .
  • Antioxidant Properties : Benzofuran derivatives are known for their antioxidant capabilities, which may help in combating oxidative stress-related diseases. The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals .
  • Anticancer Potential : Research has indicated that benzofuran compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique structural features of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one may further enhance its anticancer efficacy.
  • Neuroprotective Effects : Compounds with piperidine moieties have been studied for their neuroprotective effects, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

Synthesis MethodDescription
Microwave-Assisted SynthesisUtilizes microwave irradiation for efficient condensation reactions involving benzofuran derivatives and α,β-dicarbonyl compounds .
Base-Catalyzed CondensationInvolves the reaction of substituted 2'-hydroxyacetophenones with aldehydes under basic conditions to form benzofuran derivatives .
Vilsmeier–Haack ReactionA method used to introduce functional groups into the benzofuran structure via reaction with phosphorus oxychloride and dimethylformamide .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a related benzofuran derivative significantly reduced inflammation markers in vitro. The compound effectively inhibited NF-κB activity in macrophage cells, showcasing its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Research on a series of benzofuran compounds revealed that they exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .

Case Study 3: Neuroprotective Properties

A derivative containing a similar piperidine structure was evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated significant protection against cell death, suggesting potential applications in neurodegenerative disease therapies .

Chemical Reactions Analysis

1.1. Benzofuran Core Formation

The benzofuran scaffold is synthesized via intramolecular cyclization of a phenolic precursor. For example:

  • Condensation : A substituted 2-hydroxyacetophenone derivative reacts with benzo[d] dioxole-5-carbaldehyde under acidic conditions (e.g., HCl/ethanol) to form the methylene-bridged intermediate.

  • Cyclization : The intermediate undergoes oxidative cyclization using agents like iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the benzofuran-3(2H)-one ring .

Table 1: Representative Reaction Conditions for Piperidine Substitution

Reaction TypeConditionsYield (%)SelectivitySource
Mannich ReactionHCHO, EtOH, 60°C, 12h72>95% Z-isomer
Nucleophilic AlkylationK₂CO₃, DMF, 80°C, 8h6588% Z-isomer

2.1. Hydroxyl Group at Position 6

The phenolic -OH group participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, enhancing lipophilicity .

  • Oxidation : Catalyzed by TEMPO/NaOCl to yield a quinone derivative, though this is rarely pursued due to destabilization of the benzofuran core .

2.2. Methylene Bridge (C=CH-Benzodioxole)

The exocyclic double bond undergoes:

  • Electrophilic Addition : Reacts with halogens (e.g., Br₂ in CCl₄) to form dihalogenated adducts, though steric hindrance from the benzodioxole ring limits reactivity .

  • Photochemical [2+2] Cycloaddition : Forms dimeric structures under UV light, as observed in analogs with similar conjugation .

2.3. Piperidine Substituent

The 3-methylpiperidine group enables:

  • Quaternary Ammonium Salt Formation : Reacts with methyl iodide to form a water-soluble iodide salt, useful for biological studies .

  • Deprotonation : The tertiary amine undergoes deprotonation with strong bases (e.g., LDA) to generate nucleophilic species for further alkylation .

3.1. Acid/Base Sensitivity

  • Acidic Conditions : Protonation of the piperidine nitrogen leads to ring-opening reactions at pH < 3.

  • Basic Conditions : The benzofuran lactone undergoes hydrolysis above pH 10, yielding a dicarboxylic acid derivative .

3.2. Oxidative Degradation

Exposure to H₂O₂ or O₂ in DMSO generates:

  • Benzodioxole Ring Cleavage : Forms a catechol derivative via oxidative demethylenation .

  • Piperidine N-Oxidation : Produces the corresponding N-oxide, confirmed by mass spectrometry .

4.1. Enzyme Inhibition

The compound inhibits tyrosine phosphatases (e.g., SHP2) via:

  • Hydrogen Bonding : The hydroxyl group interacts with catalytic residues (e.g., Arg465 in SHP2) .

  • Van der Waals Interactions : The 3-methylpiperidine group occupies a hydrophobic pocket, as shown in molecular docking studies .

Table 2: Enzymatic Inhibition Data (Analog Compounds)

Target EnzymeIC₅₀ (μM)Assay TypeSource
SHP20.45Fluorescent
JAK311.3Radioisotopic

4.2. Photoredox Catalysis

In continuous flow systems, the piperidine nitrogen participates in radical-mediated carboxylation with CO₂ under blue LED light, yielding α-amino acid derivatives .

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name C2 Substituent C7 Substituent Notable Features Reference
(Z)-2-(Benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one Benzodioxol-5-ylmethylene 3-Methylpiperidin-1-ylmethyl High lipophilicity; potential CNS activity N/A
(2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one 2-Thienylmethylene 4-Methylpiperidin-1-ylmethyl Thiophene enhances π-stacking; altered solubility
(2Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one 3-Methylphenylmethylidene 4-(2-Hydroxyethyl)piperazin-1-ylmethyl Increased hydrophilicity; flexible side chain

Key Observations:

C2 Substituent Variability: The benzodioxole group in the target compound may confer enhanced metabolic stability compared to the thienyl analog , which could be more prone to oxidative metabolism.

C7 Substituent Effects :

  • Piperidine vs. Piperazine : The 3-methylpiperidine in the target compound provides a single basic nitrogen, while the 4-(2-hydroxyethyl)piperazine in adds a second nitrogen and a hydroxyl group, increasing polarity and hydrogen-bonding capacity.
  • Methyl vs. Hydroxyethyl : The 4-methyl group in enhances lipophilicity, whereas the hydroxyethyl in improves aqueous solubility.

Hypothetical Pharmacological and Physicochemical Profiles

While direct biological data are unavailable, inferences can be drawn from structural trends:

  • Lipophilicity : The target compound’s benzodioxole and 3-methylpiperidine groups suggest moderate-to-high logP values, favoring blood-brain barrier penetration. In contrast, the hydroxyethylpiperazine in may reduce CNS availability.
  • Solubility : The 6-hydroxy group in all analogs confers some aqueous solubility, but the piperazine derivative likely has superior solubility due to its polar side chain.
  • Metabolic Stability : Benzodioxole rings are associated with slower CYP450-mediated metabolism compared to thiophene or simple phenyl groups .

Q & A

Q. Why do some studies report conflicting bioactivity data for benzofuran-3(2H)-one derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and confirm compound solubility (e.g., DMSO concentration ≤0.1%). For microbial assays, discrepancies arise from strain-specific resistance mechanisms, requiring MIC/MBC determination across multiple strains .

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